molecular formula C12H14O4 B12658697 Isobutyl piperonylate CAS No. 74098-26-3

Isobutyl piperonylate

Cat. No.: B12658697
CAS No.: 74098-26-3
M. Wt: 222.24 g/mol
InChI Key: NQAZSYLIZHQVQH-UHFFFAOYSA-N
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Description

Isobutyl piperonylate is an organic compound with the molecular formula C12H14O4. It is a derivative of piperonylic acid, where the carboxylic acid group is esterified with isobutyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl piperonylate can be synthesized through the esterification of piperonylic acid with isobutyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Isobutyl piperonylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form piperonylic acid and other oxidation products.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Piperonylic acid and other carboxylic acid derivatives.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

Isobutyl piperonylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: this compound is used in the production of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of isobutyl piperonylate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release piperonylic acid, which may exert biological effects through various pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Piperonylic acid: The parent compound of isobutyl piperonylate.

    Isobutyl acetate: Another ester with similar structural features.

    Piperonyl butoxide: A related compound with different functional groups.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance.

Properties

CAS No.

74098-26-3

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-methylpropyl 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C12H14O4/c1-8(2)6-14-12(13)9-3-4-10-11(5-9)16-7-15-10/h3-5,8H,6-7H2,1-2H3

InChI Key

NQAZSYLIZHQVQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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